

What is the chemical structure of 13-Hydroxyglucopiericidin A?

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Compound of Interest

Compound Name: 13-Hydroxyglucopiericidin A

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An In-Depth Technical Guide to 13-Hydroxyglucopiericidin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxyglucopiericidin A is a glycosylated polyketide antibiotic belonging to the piericidin family, a class of natural products known for their potent biological activities. Isolated from *Streptomyces pactum*, this molecule features a substituted 4-pyridinol core linked to a hydroxylated and glycosylated polyene side chain. Its structural similarity to coenzyme Q suggests a mechanism of action involving the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **13-Hydroxyglucopiericidin A**, including detailed experimental protocols and an examination of its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

13-Hydroxyglucopiericidin A is a complex natural product with the molecular formula $C_{31}H_{47}NO_{10}$ and a molar mass of 593.71 g/mol ^[1] The structure consists of a 4-hydroxy-5,6-dimethoxy-3-methyl-2-pyridinyl core attached to a C_{13} polyketide chain. A β -D-glucopyranoside

moiety is attached to the polyketide chain, and a hydroxyl group is present at the 13-position of this chain.

Table 1: Physicochemical Properties of **13-Hydroxyglucopiericidin A**

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₇ NO ₁₀	[1]
Molar Mass	593.71 g/mol	[1]
CAS Number	132150-13-1	
Appearance	Colorless needles	
Solubility	Soluble in methanol, chloroform; Insoluble in n-hexane, water	

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **13-Hydroxyglucopiericidin A**

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the structural confirmation of **13-Hydroxyglucopiericidin A**. While the definitive primary literature containing the complete NMR assignments was not fully accessible, the following represents a placeholder for the expected data based on the known structure.

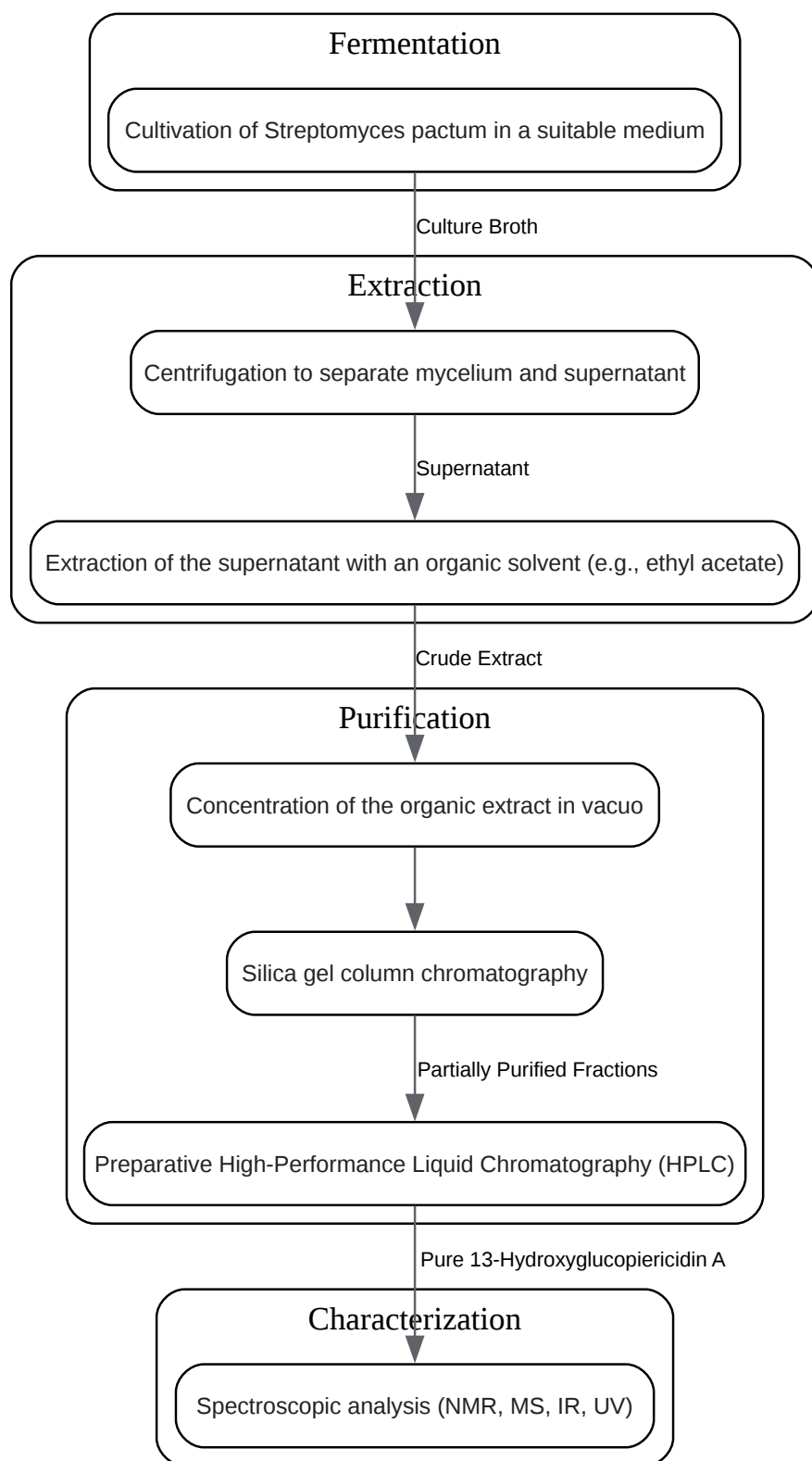
Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)
Pyridine Ring		
2	...	
3	...	
3-CH ₃
4	...	
5	...	
5-OCH ₃
6	...	
6-OCH ₃
Polyketide Chain		
1'
...
13'
Glucose Moiety		
1"
...

Experimental Protocols

Isolation and Purification of 13-Hydroxyglucopiericidin A

The following protocol is based on the reported isolation of **13-Hydroxyglucopiericidin A** from the culture broth of *Streptomyces pactum* S48727.^[1]

Experimental Workflow for Isolation



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Caption: Workflow for the isolation and purification of **13-Hydroxyglucopiericidin A**.

Detailed Methodology:

- **Fermentation:** *Streptomyces pactum* is cultured in a suitable production medium under optimal conditions for secondary metabolite production.
- **Extraction:** The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate.
- **Concentration:** The organic solvent layer is collected and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to silica gel column chromatography using a step-gradient of solvents (e.g., chloroform-methanol) to separate the components. Fractions containing the target compound are identified by thin-layer chromatography (TLC).
- **Final Purification:** The semi-purified fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **13-Hydroxyglucopiericidin A**.

Biological Activity and Mechanism of Action

Cytotoxic and Antimicrobial Activities

13-Hydroxyglucopiericidin A has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects.

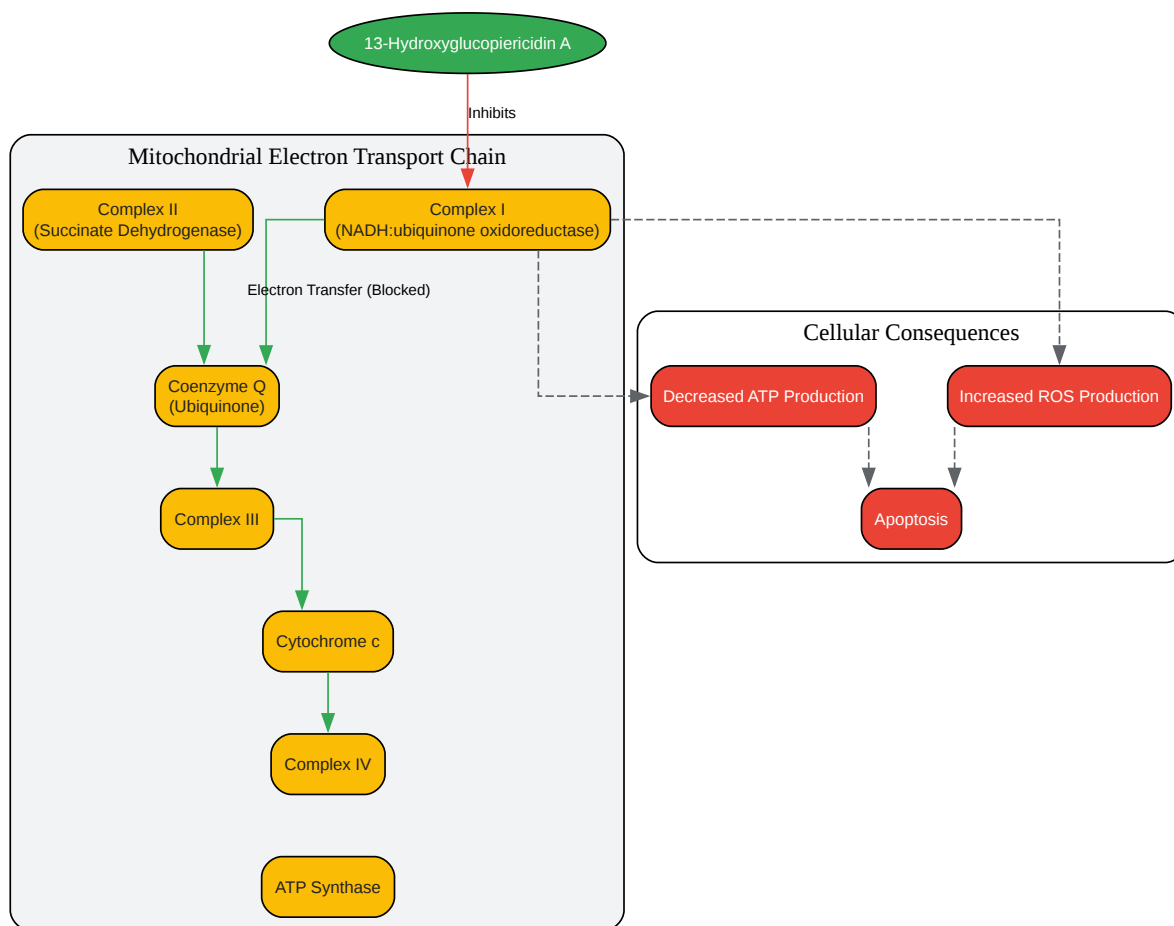
Table 3: Biological Activity of **13-Hydroxyglucopiericidin A**

Activity	Cell Line/Organism	IC ₅₀ / MIC	Reference
Cytotoxicity	P388 leukemia	Data not available	[1]
HeLa cells	Data not available	[1]	
Lung Carcinoma	Data not available	[1]	
Melanoma	Data not available	[1]	
Antimicrobial Activity	Bacteria	Data not available	[1]
Fungi	Data not available	[1]	

Note: While the primary reference indicates that these activities were measured, the specific quantitative values were not available in the accessed abstract.

Signaling Pathway: Inhibition of Mitochondrial Complex I

The primary mechanism of action for the piericidin class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By binding to the ubiquinone binding site of Complex I, piericidins block the transfer of electrons from NADH to ubiquinone. This disruption has several downstream consequences for the cell.



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Caption: Signaling pathway of **13-Hydroxyglucopiericidin A** via inhibition of mitochondrial Complex I.

Pathway Description:

- **Binding and Inhibition:** **13-Hydroxyglucopiericidin A** binds to the Coenzyme Q binding pocket of mitochondrial Complex I.
- **Blockade of Electron Transfer:** This binding event physically obstructs the transfer of electrons from NADH to Coenzyme Q.
- **Decreased Proton Pumping:** The inhibition of electron flow through Complex I leads to a cessation of proton pumping from the mitochondrial matrix to the intermembrane space by this complex.
- **Reduced ATP Synthesis:** The diminished proton gradient across the inner mitochondrial membrane results in a significant decrease in ATP synthesis by ATP synthase.
- **Increased Reactive Oxygen Species (ROS) Production:** The blockage of the electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide and other reactive oxygen species.
- **Induction of Apoptosis:** The combination of ATP depletion and increased oxidative stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

13-Hydroxyglucopiericidin A is a potent bioactive natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its ability to inhibit mitochondrial Complex I makes it a valuable tool for studying cellular metabolism and a potential lead compound for the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive structure-activity relationship studies and in vivo efficacy assessments. The detailed experimental protocols and data presented in this guide are intended to facilitate such future investigations by the scientific community.

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References

- 1. A new antibiotic, 13-hydroxyglucopiericidin A. Isolation, structure elucidation and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
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